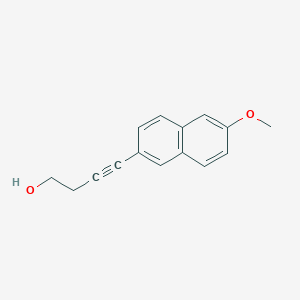
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol is a chemical compound with a unique structure that includes a methoxy group attached to a naphthalene ring, a butynyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Formation of the Butynyl Group: The aldehyde is subjected to a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form the corresponding propargyl alcohol.
Reduction: The propargyl alcohol is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triple bond in the butynyl group can be reduced to a double bond or a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-one.
Reduction: Formation of 4-(6-Methoxy-2-naphthalenyl)-3-butene-1-ol or 4-(6-Methoxy-2-naphthalenyl)-3-butane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Methoxy-2-naphthalenyl)-2-butanone: Known for its anti-inflammatory properties.
6-Methoxy-2-naphthylacetic acid: Another compound with similar structural features and biological activity.
Uniqueness
This detailed article provides a comprehensive overview of 4-(6-Methoxy-2-naphthalenyl)-3-butyn-1-ol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(6-methoxynaphthalen-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-7-13-10-12(4-2-3-9-16)5-6-14(13)11-15/h5-8,10-11,16H,3,9H2,1H3 |
Clave InChI |
KRYWCSWTTFHJNM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


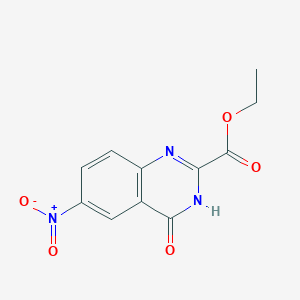
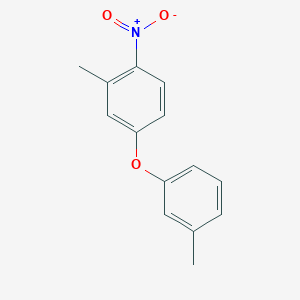

![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

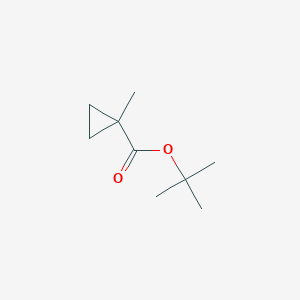
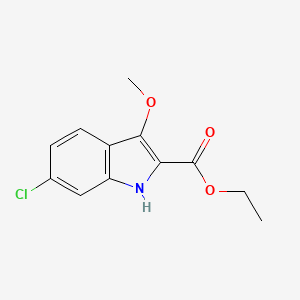
![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)

![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)

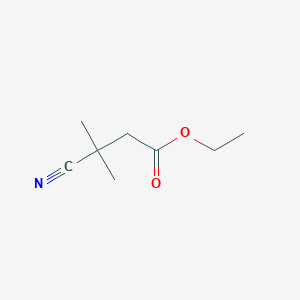
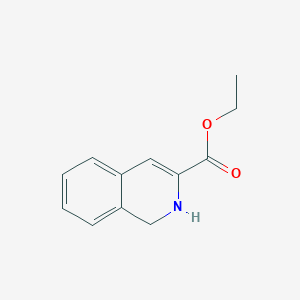
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
